molecular formula C17H23ClO3 B1326147 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-94-9

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No. B1326147
M. Wt: 310.8 g/mol
InChI Key: SNQLUKJROMAYSC-UHFFFAOYSA-N
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Description

3’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the CAS Number: 898785-94-9. Its molecular weight is 310.82 and its IUPAC name is 1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

  • Synthesis and Chemical Properties : This compound has been utilized in the synthesis of various chemical structures. For instance, it has been involved in the regioselective metalation of ortho-aminopicolines, leading to the synthesis of naphthyridines (Straub, 1993). Additionally, it plays a role in the synthesis of stable ylide derivatives, as demonstrated in a study involving the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 5-ACYL Meldrum’s Acid (Habibi et al., 2012).

  • Applications in Photovoltaic Cells : Compounds containing 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone have been utilized in the development of photovoltaic cells. A study by Jørgensen and Krebs (2005) explored the use of related monomers for the synthesis of oligophenylenevinylenes, which were then tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).

  • Role in the Synthesis of Antiviral Compounds : The compound has been implicated in the synthesis of antiviral agents. A study by Harnden et al. (1987) demonstrated its use in the alkylation of aminochloropurine to produce antiviral acyclonucleosides (Harnden et al., 1987).

  • Pharmacological Applications : A study by Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which were evaluated for anti-inflammatory activities. This study highlights the potential pharmacological applications of compounds derived from 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (Li et al., 2008).

properties

IUPAC Name

1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLUKJROMAYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645923
Record name 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS RN

898785-94-9
Record name 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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